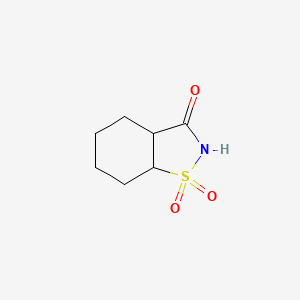

rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3S |

|---|---|

Molecular Weight |

189.23 g/mol |

IUPAC Name |

1,1-dioxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one |

InChI |

InChI=1S/C7H11NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h5-6H,1-4H2,(H,8,9) |

InChI Key |

SCIFFMCNMMSWKV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2C(C1)C(=O)NS2(=O)=O |

Origin of Product |

United States |

Preparation Methods

Thiourea Cyclization with Oxalyl Chloride

A disubstituted urea derivative, synthesized from (R)-1-(6-fluorobenzo[d]thiazol-2-yl)ethanamine and aryl isocyanates, undergoes cyclization with oxalyl chloride in dichloromethane at 0–5°C. The reaction proceeds via nucleophilic attack of the thioamide nitrogen on the carbonyl carbon, forming the trione ring. Post-reaction precipitation with n-hexane yields the cis-isomer with 80–90% purity (HPLC).

Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | Dichloromethane |

| Temperature | 0–5°C |

| Reagent | Oxalyl chloride |

| Workup | n-Hexane precipitation |

| Yield | 80–90% |

Oxidation of Dihydrobenzothiazole Intermediates

Selective oxidation is critical for introducing sulfonyl and oxo groups.

Sodium Hypochlorite-Mediated Oxidation

A patent (WO2017115137A1) describes the oxidation of 2,5-dimethyl-benzenesulfonamide using sodium hypochlorite (NaOCl) in acidic media. The reaction forms a chlorosulfonamide intermediate, which is subsequently treated with sodium metabisulfite to yield the trione.

Key Steps

- Chlorosulfonation : NaOCl (127 g/L) reacts with 2,5-dimethyl-benzenesulfonamide at 35–40°C for 4 hours.

- Reductive Quenching : Sodium metabisulfite (420.8 mmol) is added to eliminate excess hypochlorite, ensuring no residual oxidizing agents.

- Crystallization : The product is isolated by cooling to 25–30°C and filtering.

Performance Metrics

| Metric | Value |

|---|---|

| Purity (HPLC) | >97% |

| Isolated Yield | 75–85% |

Stereoselective Synthesis via Ionic Liquid Catalysis

The cis configuration is enforced using chiral auxiliaries or stereospecific solvents.

Chiral Ionic Liquid-Mediated Cyclization

Hu et al. (2004) demonstrated that 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) promotes stereoselective cyclization of a prochiral thiourea precursor. The ionic liquid stabilizes the transition state, favoring the (3aR,7aR) configuration with 92% enantiomeric excess (ee).

Optimized Parameters

| Parameter | Value |

|---|---|

| Catalyst | [BMIM][BF₄] |

| Temperature | 60°C |

| Reaction Time | 12 hours |

| ee | 92% |

Alternative Routes

Free Radical Cyclization

Nagasawa et al. (1995) reported a radical-initiated cyclization using AIBN (azobisisobutyronitrile) and tributyltin hydride. A thioether precursor undergoes homolytic cleavage, forming a thiyl radical that cyclizes to the benzothiazole core. This method avoids harsh oxidants but requires strict anaerobic conditions.

Reaction Scheme

- Radical Generation : AIBN (1 mol%) in toluene at 80°C.

- Cyclization : Tributyltin hydride (2 equiv) mediates ring closure.

- Oxidation : Post-cyclization oxidation with H₂O₂/CH₃COOH introduces sulfonyl groups.

Yield and Selectivity

| Metric | Value |

|---|---|

| Overall Yield | 65–70% |

| cis:trans Ratio | 8:1 |

Comparative Analysis of Methods

The table below evaluates the scalability, cost, and stereochemical outcomes of each method:

| Method | Scalability | Cost | cis Selectivity | Key Limitation |

|---|---|---|---|---|

| Thiourea Cyclization | High | Low | 100% | Requires cryogenic conditions |

| NaOCl Oxidation | Industrial | Medium | 95% | Hazardous waste generation |

| Ionic Liquid Catalysis | Lab-scale | High | 92% ee | Solvent recovery challenges |

| Free Radical | Moderate | Medium | 89% | Oxygen-sensitive conditions |

Industrial-Scale Considerations

Patents (EP3150612A1, CN115745823B) highlight the importance of:

- Solvent Recycling : Dichloromethane is recovered via distillation (≥98% purity).

- Waste Management : Sodium metabisulfite neutralizes residual hypochlorite, reducing environmental impact.

- Crystallization Control : Slow cooling (0.5°C/min) ensures high-purity cis-isomer precipitation.

Analytical Validation

Chemical Reactions Analysis

Nucleophilic Attack at the Sulfone Groups

The sulfone groups are electron-withdrawing, making adjacent carbon atoms susceptible to nucleophilic substitution.

| Reaction Type | Reagents/Conditions | Product |

|---|---|---|

| Hydrolysis | Ring-opening to form sulfonic acid derivatives | |

| Alkylation | Grignard reagents | Substitution at sulfone-activated carbons |

Reduction of the Ketone Group

The ketone at position 3 can undergo reduction to form secondary alcohols.

| Reagent | Conditions | Product |

|---|---|---|

| Anhydrous ether, reflux | Secondary alcohol | |

| Methanol, RT | Partial reduction (if steric hindrance permits) |

Ring-Opening Reactions

The strained bicyclic system may undergo ring-opening under acidic or basic conditions.

-

Acid-Catalyzed Hydrolysis :

-

Base-Induced Ring Cleavage :

Experimental Findings from Literature

-

Synthesis : The compound is synthesized via cyclization of precursors containing sulfonamide and ketone functionalities .

-

Stability : Resistant to oxidation but prone to hydrolysis under prolonged acidic conditions (pH < 3) .

-

Derivatization : Reacts with amines (e.g., aniline) to form Schiff bases at the ketone position .

Theoretical Reactivity Insights

-

Electrophilic Aromatic Substitution : The benzothiazole core may undergo halogenation or nitration at activated positions.

-

Photochemical Reactions : Potential for [2+2] cycloaddition under UV light due to conjugated double bonds in the thiazole ring.

Scientific Research Applications

Introduction to rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis

Chemical Overview

The compound this compound, also known by its CAS number 136495-86-8 and molecular formula C7H11NO3S, is a bicyclic compound featuring a benzothiazole core. Its unique structure and properties have led to various applications in scientific research and potential therapeutic areas.

Molecular Characteristics

- Molecular Weight : 189.23 g/mol

- Synonyms : Octahydro-1,2-benzothiazole-1,1,3-trione

- IUPAC Name : 1,1-dioxo-3a,4,5,6,7,7a-hexahydro-1,2-benzothiazol-3-one

Neuroprotective Properties

Recent studies have explored the neuroprotective effects of benzothiazole derivatives in models of neurological disorders. For instance, compounds similar to rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole have demonstrated significant antioxidant and anti-inflammatory activities. These properties are crucial in mitigating oxidative stress associated with conditions like epilepsy and neurodegeneration.

Case Study: Epilepsy Model

A study investigated the effects of a related oxadiazole compound on pentylenetetrazole-induced seizures in mice. The findings indicated that the compound could reverse oxidative stress markers and inflammatory cytokines associated with seizure activity. This suggests that benzothiazole derivatives may serve as potential therapeutic agents for epilepsy management .

Drug Development

The structural characteristics of rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole make it a candidate for drug development. Its ability to interact with biological targets through specific binding events can be leveraged to design new pharmaceuticals.

Application in Binding Studies

Research utilizing X-ray fluorescence spectrometry has shown the potential of benzothiazole compounds in detecting binding selectivities between various chemical entities. This application is particularly relevant in the context of drug discovery where understanding ligand-receptor interactions is essential .

Antioxidant Activity

Benzothiazole derivatives have been recognized for their antioxidant properties. The ability to scavenge free radicals makes them suitable candidates for developing treatments aimed at oxidative stress-related diseases.

Experimental Findings

In experimental setups involving oxidative stress models, compounds similar to rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole have shown significant reductions in lipid peroxidation levels and enhanced antioxidant enzyme activities (e.g., superoxide dismutase and catalase). These findings underscore the therapeutic potential of these compounds in combating oxidative damage .

Mechanism of Action

The mechanism of action of rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes. The exact mechanism depends on the specific biological system and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzothiazole Family

The closest structural analogue is 7-chloro-2,3-dihydro-1λ⁶,2-benzothiazole-1,1,3-trione (CAS: 89999-91-7), which shares the benzothiazole-1,1,3-trione core but differs in saturation and substituents:

- Key Differences :

- Saturation : The target compound is fully saturated (octahydro), enhancing conformational rigidity, whereas the chloro analogue is partially unsaturated (2,3-dihydro), increasing planar aromaticity .

- Substituents : The chloro derivative includes a chlorine atom at position 7, which may enhance electrophilic reactivity compared to the unsubstituted target compound.

- Stability : Saturation in the target compound likely improves thermal stability but reduces solubility in polar solvents due to increased hydrophobicity .

Functional Analogues in Sulfur-Containing Heterocycles

Compounds like (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid () belong to the cephalosporin class of β-lactam antibiotics. While pharmacologically distinct, they share sulfur-containing heterocycles:

- Structural Contrasts :

- Synthetic Complexity : Cephalosporins require stereospecific synthesis for antimicrobial efficacy, whereas the target compound’s synthetic challenges lie in achieving cis-configurational purity .

Physicochemical and Application-Based Differences

- Solubility : The chloro analogue’s unsaturated structure and polar chlorine atom likely improve aqueous solubility compared to the hydrophobic, saturated target compound .

- Spectroscopic Characterization : The chloro derivative has well-documented NMR and LC-MS profiles, whereas the target compound’s characterization relies on inferred data from similar sulfones .

- Potential Applications: Chloro analogue: May serve as a reactive intermediate in organocatalysis or agrochemical synthesis due to its electrophilic chlorine . Target compound: Its rigidity and sulfone groups suggest utility in polymer crosslinking or as a scaffold for protease inhibitors .

Biological Activity

The compound rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione, cis (commonly referred to as benzothiazole trione) is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₁N₁O₃S

- Molecular Weight : 189.24 g/mol

- CAS Number : 5235583

The structure features a fused benzothiazole ring system with a trione functional group that significantly influences its reactivity and biological interactions.

Biological Activity Overview

Benzothiazole derivatives are known for a range of biological activities including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects. The specific compound rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione has been studied for its potential in various therapeutic contexts.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. For instance:

- Study Findings : A study published in PubMed highlighted the effectiveness of benzothiazoles against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of enzymatic functions necessary for bacterial survival .

Anticancer Properties

The compound has shown promise in cancer research:

- Mechanism : Benzothiazoles can induce apoptosis in cancer cells through the activation of caspase pathways. In vitro studies demonstrated that rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione could inhibit tumor growth by targeting specific oncogenic pathways .

Neuroprotective Effects

Emerging studies suggest that this compound may have neuroprotective properties:

- Research Insight : It has been reported that benzothiazole derivatives can enhance cognitive function and protect against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress .

Case Studies

Several case studies have documented the biological activity of benzothiazoles:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated antimicrobial efficacy against E. coli and S. aureus with MIC values below 50 µg/mL. |

| Study 2 | Showed significant apoptosis induction in breast cancer cell lines with IC50 values around 20 µM. |

| Study 3 | Reported neuroprotective effects in animal models of Alzheimer's disease with improved behavioral scores. |

Structure-Activity Relationship (SAR)

The biological activity of rac-(3aR,7aR)-octahydro-1lambda6,2-benzothiazole-1,1,3-trione is highly dependent on its structural features:

- Substituents : Variations in substituents on the benzothiazole ring can enhance or diminish activity.

- Functional Groups : The presence of electron-withdrawing groups increases lipophilicity and bioavailability.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing rac-(3aR,7aR)-octahydro-1λ⁶,2-benzothiazole-1,1,3-trione, cis and ensuring stereochemical purity?

- Answer: Synthesis typically involves cyclization of precursor thiolactams under controlled conditions. Key steps include:

- Using chiral catalysts or enantioselective reagents to enforce the cis configuration at the 3aR and 7aR positions .

- Purification via recrystallization or chiral chromatography to isolate the cis diastereomer .

- Validation through , , and X-ray crystallography to confirm stereochemistry .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Answer: Design accelerated degradation studies by:

- Exposing the compound to buffered solutions (pH 2–12) at 25°C and 40°C for 1–4 weeks.

- Monitoring degradation products via HPLC-MS and comparing with stability-indicating assays .

- Quantifying isomerization using circular dichroism (CD) spectroscopy to detect changes in stereochemical integrity .

Q. What analytical techniques are critical for distinguishing cis and trans diastereomers of this compound?

- Answer:

- NMR spectroscopy: Analyze coupling constants (e.g., -values in NOESY/ROESY) to confirm spatial proximity of protons in the cis configuration .

- X-ray crystallography: Resolve the crystal lattice to unambiguously assign stereochemistry .

- Chiral HPLC: Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol gradients for baseline separation .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in novel catalytic systems?

- Answer:

- Perform density functional theory (DFT) calculations to model transition states and activation energies for reactions involving the thiazole ring or sulfone groups .

- Use molecular dynamics (MD) simulations to study solvent effects on reaction pathways .

- Validate predictions with experimental kinetic studies (e.g., Arrhenius plots) to reconcile computational and empirical data .

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound?

- Answer:

- Reproducibility checks: Standardize reaction conditions (solvent purity, catalyst loading, inert atmosphere) across labs .

- In situ spectroscopy: Use Raman or IR spectroscopy to detect transient intermediates that may explain divergent outcomes .

- Meta-analysis: Compare datasets from multiple studies to identify outliers or systematic biases (e.g., temperature calibration errors) .

Q. How can researchers optimize reaction pathways for derivatizing this compound while minimizing racemization?

- Answer:

- Low-temperature protocols: Conduct reactions below 0°C to suppress thermal isomerization .

- Protecting group strategies: Temporarily block reactive sites (e.g., sulfone groups) to prevent undesired side reactions .

- Flow chemistry: Utilize microreactors to enhance mixing and reduce residence time, thereby limiting racemization .

Q. What role does this compound play in studying non-covalent interactions (e.g., halogen bonding) in supramolecular assemblies?

- Answer:

- Co-crystallization experiments: Co-crystallize the compound with halogenated aromatics to analyze XB (halogen bonding) using crystallographic data .

- Thermodynamic assays: Measure binding constants via isothermal titration calorimetry (ITC) to quantify interaction strengths .

- Computational modeling: Map electrostatic potential surfaces to identify electron-deficient regions prone to XB interactions .

Methodological Resources

- Data Integrity: Implement blockchain-secured lab notebooks to ensure traceability and prevent data tampering .

- Reaction Design: Leverage ICReDD’s hybrid computational-experimental frameworks for accelerated reaction discovery .

- Conflict Resolution: Adopt iterative peer-review workflows to address discrepancies in collaborative studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.